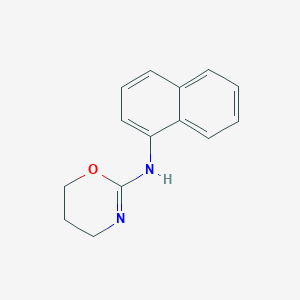
N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine is a chemical compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of the naphthalene ring imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine typically involves the reaction of naphthylamine with an appropriate oxazine precursor. One common method is the cyclization of naphthylamine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the oxazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring or the oxazine ring.
Aplicaciones Científicas De Investigación
N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antifungal and antibacterial drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in fungi, leading to antifungal effects. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
N-(Naphthalen-1-yl)phenazine-1-carboxamide: Another naphthalene derivative with antifungal properties.
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: Used as ligands in catalytic reactions.
Naphthalen-1-yl-selenyl acetic acid derivatives: Known for their antibacterial and antifungal activities.
Uniqueness
N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine is unique due to its oxazine ring, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives
Propiedades
Número CAS |
100869-95-2 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-5,6-dihydro-4H-1,3-oxazin-2-amine |
InChI |
InChI=1S/C14H14N2O/c1-2-7-12-11(5-1)6-3-8-13(12)16-14-15-9-4-10-17-14/h1-3,5-8H,4,9-10H2,(H,15,16) |
Clave InChI |
UHPXLTPMOSMURE-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(OC1)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)

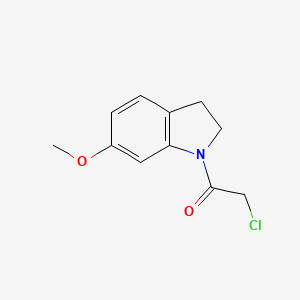

![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)
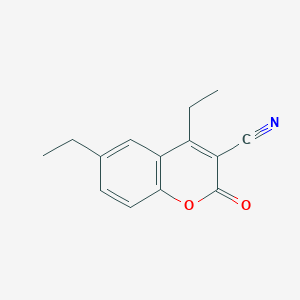
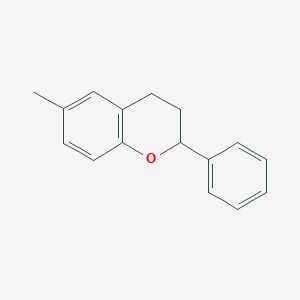
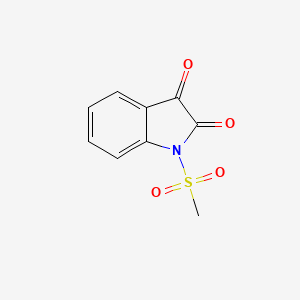
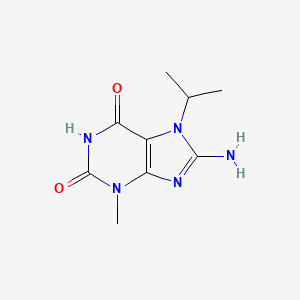
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)




